![molecular formula C10H15N5 B15310887 2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B15310887.png)
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine is a heterocyclic compound that features both an imidazole and a pyridine ring fused together. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine typically involves the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the 4-aminobutyl side chain. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve efficiency.
化学反応の分析
Types of Reactions
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound or to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific transformation desired but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
科学的研究の応用
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in drug design.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine depends on its specific biological target. In general, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. These interactions can involve binding to active sites, modulating enzyme activity, or altering gene expression pathways.
類似化合物との比較
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine can be compared to other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds also feature a fused imidazole-pyridine ring system but with a different fusion pattern, leading to different biological activities and properties.
Imidazo[4,5-c]pyridines: Another class of fused imidazole-pyridine compounds with distinct structural and functional characteristics.
Pyrido[2,3-d]pyrimidines: These compounds feature a fused pyridine-pyrimidine ring system and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific ring fusion pattern and the presence of the 4-aminobutyl side chain, which can significantly influence its biological activity and chemical reactivity.
特性
分子式 |
C10H15N5 |
|---|---|
分子量 |
205.26 g/mol |
IUPAC名 |
2-(4-aminobutyl)-1H-imidazo[4,5-b]pyridin-5-amine |
InChI |
InChI=1S/C10H15N5/c11-6-2-1-3-9-13-7-4-5-8(12)14-10(7)15-9/h4-5H,1-3,6,11H2,(H3,12,13,14,15) |
InChIキー |
UENQJUGGDZJFEQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC2=C1NC(=N2)CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


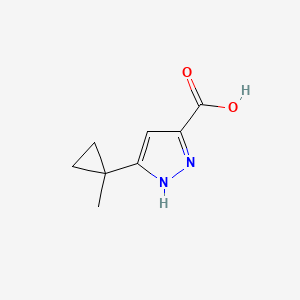

![rac-(1R,2S)-2-[(2-hydroxyethyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B15310834.png)
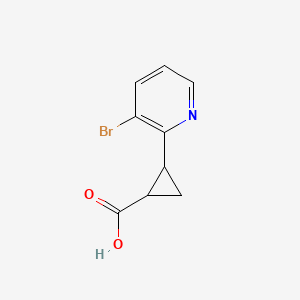
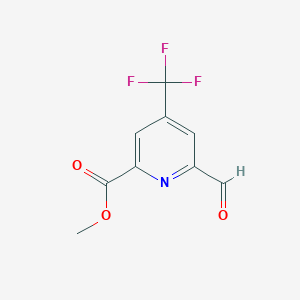

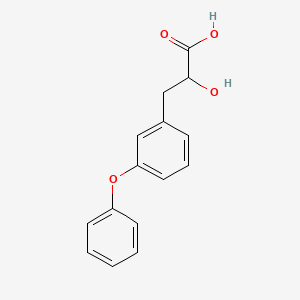
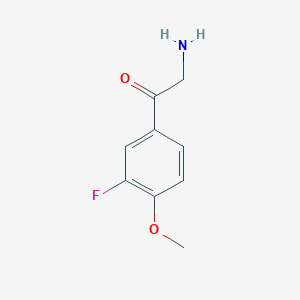
![2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylicacid](/img/structure/B15310874.png)
![(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol](/img/structure/B15310885.png)
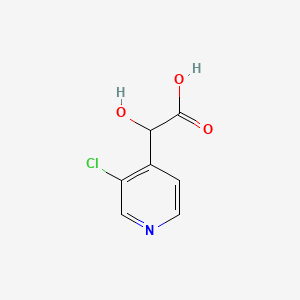
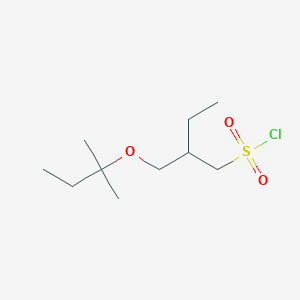

![1,2,5-Triazaspiro[2.4]hept-1-ene](/img/structure/B15310911.png)
